molecular formula C12H11ClN2O2 B2702550 methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate CAS No. 312308-94-4

methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate

Cat. No. B2702550
CAS RN: 312308-94-4
M. Wt: 250.68
InChI Key: RSGAWEZPVHSTLH-UHFFFAOYSA-N
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Description

“Methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate” is a chemical compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of pyrazole is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C). It is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

While the specific mechanism of action for “methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate” is not available, it’s worth noting that pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

While specific safety and hazards information for “methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate” is not available, it’s worth noting that pyrazole compounds can have hazard classifications such as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 .

Future Directions

While specific future directions for “methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate” are not available, it’s worth noting that pyrazole has become an important synthon in the development of new drugs . The derivatives of pyrazole show a broad range of biological activities, suggesting that they could be promising starting points for the development of new therapeutic agents .

properties

IUPAC Name

methyl 4-[(4-chloropyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-17-12(16)10-4-2-9(3-5-10)7-15-8-11(13)6-14-15/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGAWEZPVHSTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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